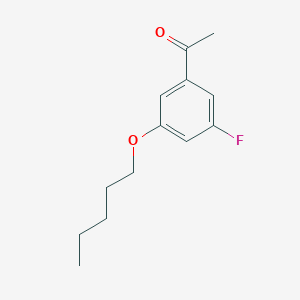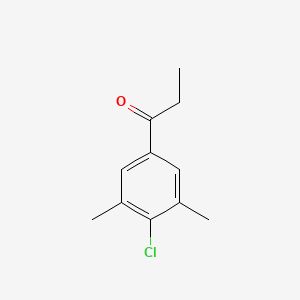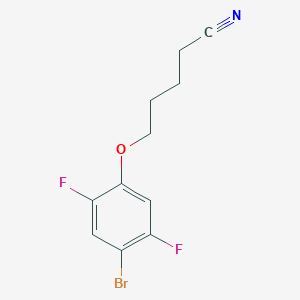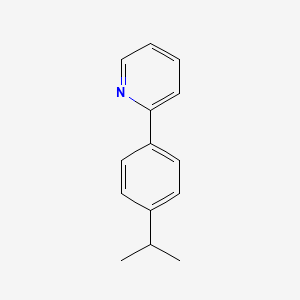
2-(4-Isopropylphenyl)pyridine
Descripción general
Descripción
2-(4-Isopropylphenyl)pyridine is a useful research compound. Its molecular formula is C14H15N and its molecular weight is 197.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Isopropylphenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Isopropylphenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis : 2-(4-Isopropylphenyl)pyridine derivatives have been synthesized and analyzed for their structural properties. For example, in the study of Tetrathiafulvalene-π-Spacer-Acceptor derivatives, researchers synthesized compounds involving pyridine moieties and analyzed their crystal structures and electrochemical properties (Andreu et al., 2000).
Corrosion Inhibition : Pyridine derivatives have been investigated for their corrosion inhibition properties. A study on the corrosion inhibition of mild steel in hydrochloric acid by various pyridine derivatives demonstrated their effectiveness as corrosion inhibitors (Ansari et al., 2015).
Photochemical Reactions : Research on the photochemical behaviors of compounds like 2-(2-(2-Pyrrolyl)ethenyl)pyridine revealed insights into intramolecular hydrogen atom transfer and isomerization processes (Obi et al., 1998).
Coordination Chemistry : Derivatives of pyridines have been used in coordination chemistry, showing potential in the synthesis of luminescent lanthanide compounds and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Liquid Crystalline Properties : A study on the synthesis of liquid crystalline compounds of 5-substituted 2-(4-alkylphenyl)pyridines highlighted their potential applications in the field of materials science (Chia et al., 2001).
Olefin Polymerization : Research on titanium and hafnium complexes bearing pyrrolylpyridylamido ligands for olefin polymerization showed their effectiveness as catalysts, producing polyethylenes with high molecular weights (Li et al., 2012).
Luminescence and Photophysical Studies : The study of polytyrosine functionalized with triphenyl pyridine showed interesting photophysical characteristics and hydrogen-bonding interactions, relevant for the development of new luminescent materials (Mohamed et al., 2015).
Macrocyclic Synthesis : The use of perfluoro-4-isopropylpyridine in synthesizing macrocyclic systems incorporating pyridine units demonstrated potential for complexing cations and anions (Chambers et al., 2003).
Propiedades
IUPAC Name |
2-(4-propan-2-ylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11(2)12-6-8-13(9-7-12)14-5-3-4-10-15-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDCPZDJMHHCRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylphenyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



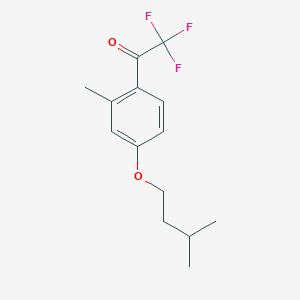


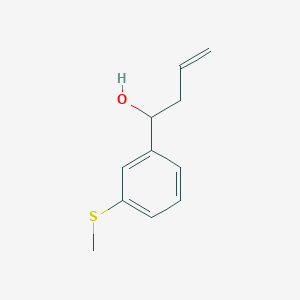
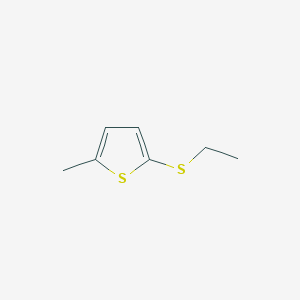
![2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7992051.png)
